molecular formula C7H7NO3 B157864 2-Oxo-1,3-dihydroazepine-3-carboxylic acid CAS No. 134050-77-4

2-Oxo-1,3-dihydroazepine-3-carboxylic acid

Cat. No. B157864
M. Wt: 153.14 g/mol
InChI Key: LPBQMXBUEVTMJZ-UHFFFAOYSA-N
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Description

“2-Oxo-1,3-dihydroazepine-3-carboxylic acid” is a compound that is less studied but is of interest as a complexating agent . It’s known that its derivatives have a wide spectrum of biological activity .


Synthesis Analysis

The compound can be synthesized by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .


Chemical Reactions Analysis

The compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .

Future Directions

The compound and its derivatives are of interest as potential drug precursors or perspective ligands . Future research could focus on further exploring these possibilities and developing new synthesis methods.

properties

IUPAC Name

2-oxo-1,3-dihydroazepine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6-5(7(10)11)3-1-2-4-8-6/h1-5H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBQMXBUEVTMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(=O)NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,3-dihydroazepine-3-carboxylic acid

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